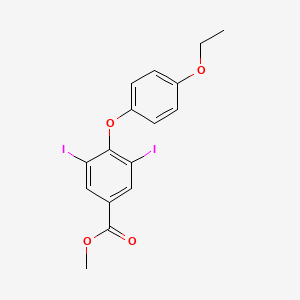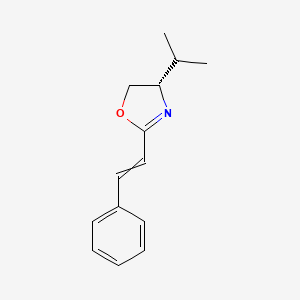![molecular formula C12H10BrNO4 B14242638 1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione CAS No. 594857-18-8](/img/structure/B14242638.png)
1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure with a bromo(phenyl)acetyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with bromo(phenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize by-products and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The phenylacetyl group can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical choices.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Hydrolysis: Products are the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
Biological Studies: Its derivatives can be used to study enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromo(phenyl)acetyl group can interact with the active site of enzymes, leading to inhibition. The pyrrolidine-2,5-dione core can also interact with biological targets, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Bromosuccinimide (NBS): Similar in structure but lacks the phenylacetyl group.
Pyrrolidine-2,5-dione Derivatives: Various derivatives exist with different substituents on the pyrrolidine ring.
Uniqueness
1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione is unique due to the presence of both the bromo(phenyl)acetyl group and the pyrrolidine-2,5-dione core. This combination imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
594857-18-8 |
|---|---|
Molekularformel |
C12H10BrNO4 |
Molekulargewicht |
312.12 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2-bromo-2-phenylacetate |
InChI |
InChI=1S/C12H10BrNO4/c13-11(8-4-2-1-3-5-8)12(17)18-14-9(15)6-7-10(14)16/h1-5,11H,6-7H2 |
InChI-Schlüssel |
UEARQMMURNPGJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)C(C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Hexadecyloxy)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14242576.png)

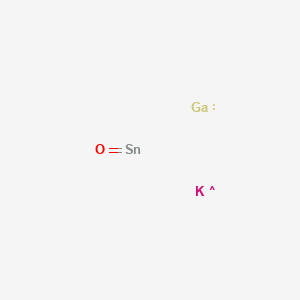
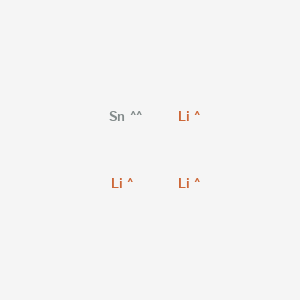
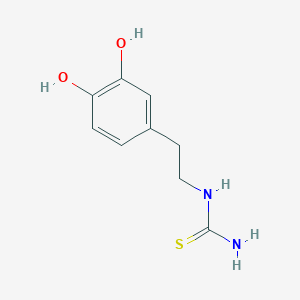
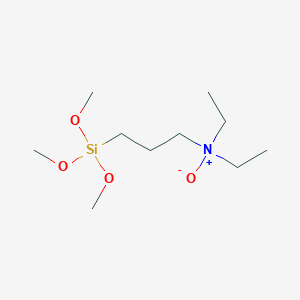
![N-[(E)-(3-methoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242629.png)
